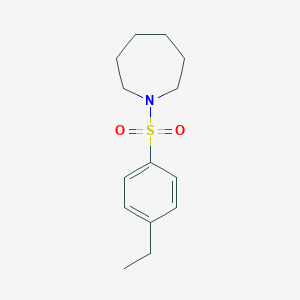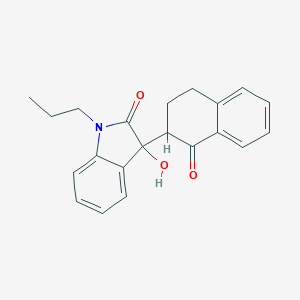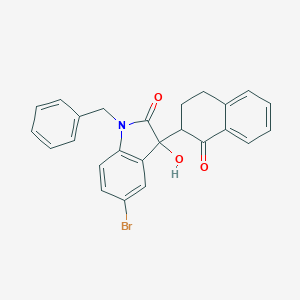
1-(4-Ethylbenzenesulfonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylbenzenesulfonyl)azepane, also known as EBA or Aza-14, is a heterocyclic compound that belongs to the family of sulfonyl azepanes. It is a potential drug candidate that has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylbenzenesulfonyl)azepane is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to induce apoptosis, or cell death, in cancer cells. It also has anti-angiogenic properties, which means that it inhibits the growth of new blood vessels that are necessary for the growth of tumors. In addition, it has been shown to reduce inflammation in the body, which can help to alleviate the symptoms of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-Ethylbenzenesulfonyl)azepane is its potential as a drug candidate for the treatment of cancer and inflammatory diseases. It has also been shown to have low toxicity, which is important for the development of safe and effective drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-(4-Ethylbenzenesulfonyl)azepane. One area of research is the development of more efficient synthesis methods that can yield higher purity and yield of the compound. Another area of research is the investigation of the compound's mechanism of action, which can help to identify new targets for drug development. Finally, there is a need for further in vivo studies to determine the safety and efficacy of the compound as a potential drug candidate.
Méthodes De Synthèse
The synthesis of 1-(4-Ethylbenzenesulfonyl)azepane involves the reaction of 4-ethylbenzenesulfonyl chloride with azepane in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product is confirmed by analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
1-(4-Ethylbenzenesulfonyl)azepane has been extensively studied for its potential applications in the treatment of various diseases. It has been found to have inhibitory effects on the growth of cancer cells, particularly breast cancer and prostate cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C14H21NO2S |
|---|---|
Poids moléculaire |
267.39 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO2S/c1-2-13-7-9-14(10-8-13)18(16,17)15-11-5-3-4-6-12-15/h7-10H,2-6,11-12H2,1H3 |
Clé InChI |
RRQJQPTXPQMYNK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B272160.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272161.png)

![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272164.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272166.png)

![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272175.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272177.png)
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272178.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272181.png)
![4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile](/img/structure/B272182.png)
![4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B272183.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272190.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272191.png)